6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route involves the reaction of 3-methoxybenzaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine under acidic conditions to form the intermediate, which is then cyclized to yield the desired pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products
Oxidation: Formation of 6-(3-hydroxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Reduction: Formation of 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-hydroxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-methanol
- 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-nitro
Uniqueness
6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the carboxylic acid functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Biological Activity
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 937597-68-7) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 297.31 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C16H15N3O3 |
Molecular Weight | 297.31 g/mol |
CAS Number | 937597-68-7 |
Synonyms | None reported |
Anticancer Properties
Studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridines, including derivatives like this compound. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of various pyrazolo[3,4-b]pyridine derivatives against several human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The results showed significant inhibition of cell growth, suggesting that structural modifications can enhance biological activity .
Mechanism of Action
The mechanism by which these compounds exert their effects includes the induction of apoptosis through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase cascades. Specifically, compounds have been shown to reduce levels of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation, indicating their potential as anticancer agents .
Other Biological Activities
Beyond anticancer effects, pyrazolo[3,4-b]pyridine derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Some studies have reported that these compounds exhibit activity against Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases .
- Anti-inflammatory Properties : Research has indicated that certain derivatives possess anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-14-12(16(20)21)8-13(17-15(14)19(2)18-9)10-5-4-6-11(7-10)22-3/h4-8H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYQZQNEGUCOMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140025 | |
Record name | 6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937597-68-7 | |
Record name | 6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937597-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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